molecular formula C16H17N3O2 B11814043 Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11814043
M. Wt: 283.32 g/mol
InChI Key: JTSSXRBMOUDGTE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17N3O2
  • CAS Number : 1038332-62-5
  • IUPAC Name : this compound
  • Molecular Weight : 283.33 g/mol

The compound features a pyrrole ring substituted with an amino group, a cyano group, and a 4-methylbenzyl moiety, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antitumor agents. Research indicates that modifications in the structure of pyrrole compounds can significantly enhance their interaction with key biological targets such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation .
  • Membrane Interaction : Pyrrole derivatives may intercalate into lipid bilayers, affecting membrane integrity and function, which could lead to increased cell permeability and apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrrole Ring : This can be achieved via the condensation of appropriate aldehydes with α-amino acids or other nitrogen-containing compounds.
  • Substitution Reactions : The introduction of the cyano and amino groups can be performed through nucleophilic substitution methods.

Case Studies

Several studies have reported on the biological activities of related pyrrole compounds:

  • A study demonstrated that certain pyrrole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including colon cancer models .

Comparative Analysis Table

Compound NameBiological ActivityTargetReference
This compoundPotential antitumor activityEGFR, VEGFR
4-Amino-3-chloro-1H-pyrrole derivativesInhibition of cancer cell growthVarious cancer types
Other pyrrole derivativesAntimicrobial propertiesFungal and bacterial strains

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 3-amino-4-cyano-1-[(4-methylphenyl)methyl]pyrrole-2-carboxylate

InChI

InChI=1S/C16H17N3O2/c1-3-21-16(20)15-14(18)13(8-17)10-19(15)9-12-6-4-11(2)5-7-12/h4-7,10H,3,9,18H2,1-2H3

InChI Key

JTSSXRBMOUDGTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1CC2=CC=C(C=C2)C)C#N)N

Origin of Product

United States

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